An In-depth Technical Guide to 2,4-Dimethylbenzamide (CAS 73258-94-3)
An In-depth Technical Guide to 2,4-Dimethylbenzamide (CAS 73258-94-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzamide is a substituted aromatic amide that has garnered interest within the scientific community. Its structural motif is a common feature in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the core properties of 2,4-Dimethylbenzamide, including its chemical and physical characteristics, a detailed synthesis protocol, spectroscopic data for structural elucidation, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,4-Dimethylbenzamide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73258-94-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | 2,4-dimethylbenzamide | [2] |
| Synonyms | Benzamide, 2,4-dimethyl- | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 178-181 °C | |
| Solubility | While specific data for 2,4-dimethylbenzamide is limited, related benzamides are generally soluble in polar organic solvents like ethanol and acetone, and have slight solubility in water. | [4] |
| Purity | Commercially available with ≥95% or ≥98% purity. | [1][3] |
Synthesis of 2,4-Dimethylbenzamide
The synthesis of 2,4-Dimethylbenzamide can be efficiently achieved through the conversion of 2,4-dimethylbenzoic acid to its corresponding acid chloride, followed by amidation. This two-step process is a standard and reliable method for the preparation of primary amides.
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthesis of 2,4-Dimethylbenzamide from 2,4-dimethylbenzoic acid.
Experimental Protocol
This protocol details the synthesis of 2,4-Dimethylbenzamide from 2,4-dimethylbenzoic acid.
Materials:
-
2,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend 2,4-dimethylbenzoic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,4-dimethylbenzoyl chloride is a liquid and can be used in the next step without further purification.
Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is typically performed under reflux to ensure completion. Anhydrous conditions are crucial as acid chlorides are reactive towards water.
Step 2: Synthesis of 2,4-Dimethylbenzamide
-
In a separate flask, cool a concentrated aqueous solution of ammonia (a large excess) in an ice bath.
-
Slowly add the crude 2,4-dimethylbenzoyl chloride from Step 1 to the cold ammonia solution with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.
-
A white precipitate of 2,4-Dimethylbenzamide will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain pure 2,4-Dimethylbenzamide.
Causality Behind Experimental Choices: The use of a large excess of cold aqueous ammonia serves two purposes: it acts as the nucleophile to form the amide and also neutralizes the HCl byproduct generated during the reaction. The low temperature helps to control the exothermicity of the reaction between the acid chloride and ammonia.
Spectroscopic Data and Structural Elucidation
3.1. ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-7.8 ppm). Due to the substitution pattern, these protons will exhibit splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).
-
Amide Protons (-CONH₂): Two broad singlets for the two non-equivalent amide protons, typically in the range of δ 5.5-8.5 ppm. The chemical shift and broadness can be influenced by solvent and concentration.
-
Methyl Protons (6H): Two sharp singlets for the two methyl groups attached to the aromatic ring, expected in the upfield region (around δ 2.2-2.5 ppm).
3.2. ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between δ 165-175 ppm.
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 120-140 ppm). The carbons attached to the methyl groups and the amide group will be shifted accordingly.
-
Methyl Carbons (2C): Two signals in the upfield region (around δ 20-25 ppm).
3.3. Infrared (IR) Spectroscopy
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N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.
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N-H Bending (Amide II band): An absorption band around 1620-1650 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl groups just below 3000 cm⁻¹.
3.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 149.19, corresponding to the molecular weight of 2,4-Dimethylbenzamide. Fragmentation patterns would likely involve the loss of the amide group and cleavage of the methyl groups.
Potential Biological Activity and Applications
While specific and extensive biological studies on 2,4-Dimethylbenzamide are limited in publicly accessible literature, the benzamide scaffold is a well-established pharmacophore in drug discovery, known to exhibit a wide range of biological activities.
4.1. Antiproliferative and Antifungal Potential
Numerous studies have demonstrated that substituted benzamide derivatives possess significant antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.[5]
Similarly, various benzamide derivatives have been investigated for their antifungal properties against a range of pathogenic fungi.[7] The structure-activity relationship (SAR) studies in these reports often highlight the importance of the substitution pattern on the benzene ring for biological activity. The presence of specific substituents can significantly influence the potency and selectivity of these compounds.
Given these precedents, 2,4-Dimethylbenzamide represents a valuable starting point for further investigation and derivatization in the development of novel therapeutic agents.
Safety and Handling
2,4-Dimethylbenzamide is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the key properties of 2,4-Dimethylbenzamide (CAS 73258-94-3). The information presented, including its physicochemical characteristics, a reliable synthesis protocol, and an analysis of its spectroscopic features, serves as a foundational resource for researchers. While specific biological data for this compound is not extensively documented, the known activities of related benzamide derivatives suggest that 2,4-Dimethylbenzamide holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and mycology. Further research into its biological profile is warranted to fully elucidate its potential applications.
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